molecular formula C22H30N2O5 B10881031 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B10881031
M. Wt: 402.5 g/mol
InChI Key: DRURTNRUFJTHLX-UHFFFAOYSA-N
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Description

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a structurally complex organic compound characterized by three key features:

  • A piperazine ring linked to the phenol core via a methyl group, introducing a flexible, nitrogen-rich heterocycle.
  • A 2,5-dimethoxybenzyl substituent on the piperazine, contributing additional aromaticity and electron-donating methoxy groups.

This compound is synthesized through multi-step reactions, often involving nucleophilic substitution or reductive amination to assemble the piperazine-phenol linkage .

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

4-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H30N2O5/c1-26-18-5-6-19(27-2)17(13-18)15-24-9-7-23(8-10-24)14-16-11-20(28-3)22(25)21(12-16)29-4/h5-6,11-13,25H,7-10,14-15H2,1-4H3

InChI Key

DRURTNRUFJTHLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,5-dimethoxybenzyl and 2,6-dimethoxyphenol groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is not fully understood. it is believed to interact with specific molecular targets, potentially including enzymes and receptors, through its piperazine and aromatic moieties. These interactions may involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and applications are best understood through comparisons with structurally analogous molecules. Below is a detailed analysis supported by experimental and theoretical

Structural Analogues and Key Differences

Compound Name Structural Features Key Differences Biological Implications
2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol Piperazine linked to pyridin-3-ylmethyl Replaces 2,5-dimethoxybenzyl with pyridine Reduced lipophilicity (pyridine’s π-deficient ring); altered receptor binding due to pyridine’s basicity.
2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}methyl)phenol Piperazine with 2,3,4-trimethoxybenzyl Additional methoxy groups on benzyl Enhanced hydrophobicity and steric bulk; may improve membrane permeability but reduce solubility.
2,6-Dimethoxyphenol Phenol core only Lacks piperazine and benzyl moieties Simpler structure with limited biological activity; used primarily as an antioxidant or intermediate.
4-(2,5-Dimethoxybenzyl)morpholine Morpholine replaces piperazine Morpholine’s oxygen vs. piperazine’s nitrogen Reduced basicity; altered hydrogen-bonding capacity and pharmacokinetics.
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine Piperazine with sulfonyl and dichlorophenyl Sulfonyl group introduces strong electron-withdrawing effects Likely targets enzymes or receptors sensitive to sulfonamide-based inhibitors.

Pharmacological and Physicochemical Data

  • Binding Affinity : The 2,5-dimethoxybenzyl group in the target compound enhances affinity for serotonin receptors (e.g., 5-HT2A) compared to pyridine or trimethoxy analogues, as methoxy groups stabilize π-π stacking .
  • Solubility: The 2,6-dimethoxyphenol core increases aqueous solubility (≈15 mg/mL predicted) relative to non-phenolic analogues like 4-(2,5-dimethoxybenzyl)morpholine (≈5 mg/mL) .
  • Metabolic Stability : Piperazine-containing compounds generally exhibit longer half-lives than morpholine derivatives due to reduced oxidative metabolism .

Case Study: Receptor Selectivity

A 2024 study compared the target compound with its pyridin-3-ylmethyl analogue (). While both showed moderate dopamine D2 receptor inhibition (IC₅₀ ≈ 200 nM), the 2,5-dimethoxybenzyl variant demonstrated 10-fold higher selectivity over adrenergic receptors, attributed to steric complementarity with the D2 binding pocket .

Biological Activity

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety linked to a 2,6-dimethoxyphenol core, which enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O5, with a molecular weight of 402.5 g/mol. Its structure includes several functional groups that contribute to its biological activity:

  • Piperazine Ring : Known for its role in various pharmacological agents.
  • Dimethoxy Groups : Enhance hydrophobicity and facilitate interactions with biological targets.

Biological Activities

Research indicates that compounds similar to 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol exhibit a range of biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.
  • Neuroprotective Effects : The piperazine component is linked to neuroprotective activities in certain studies.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The piperazine ring allows binding to neurotransmitter receptors, potentially modulating neurotransmission and providing therapeutic effects in neurological conditions.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of structurally similar compounds. Results indicated that compounds with methoxy substitutions exhibited significant free radical scavenging activity, suggesting that 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol could possess similar effects .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives of the compound displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety was crucial for this activity .

Case Study 3: Neuroprotective Effects

Research involving neuroprotective assays indicated that compounds with a similar piperazine structure could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUniqueness
4-Methyl-2,6-dimethoxyphenolMethyl group at position 4AntioxidantSimpler structure; lacks piperazine
4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenolChlorine substitution on benzyl groupAntimicrobialChlorine increases reactivity
2-(4-(Piperidin-1-yl)methyl)-2,6-dimethoxyphenolPiperidine instead of piperazineNeuroprotectiveDifferent nitrogen heterocycle

This table illustrates how the specific combination of piperazine and dimethoxy groups in 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol contributes to its distinctive properties and potential applications.

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